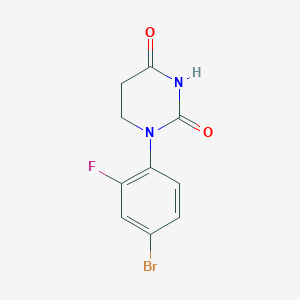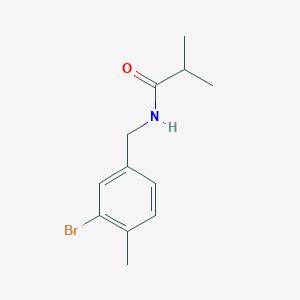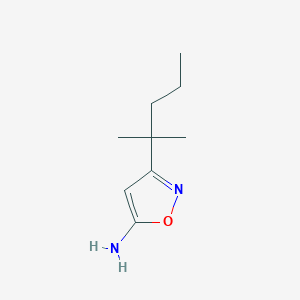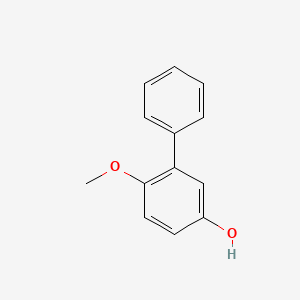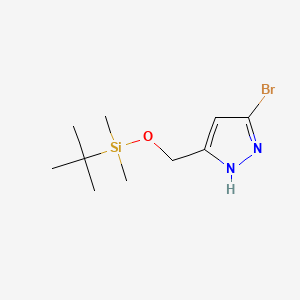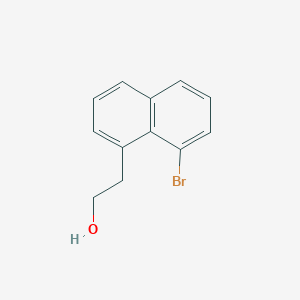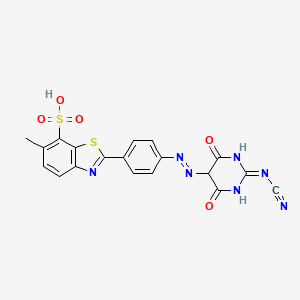
2-(4-((2-(Cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyanoimino group, a hexahydro-4,6-dioxopyrimidinyl group, an azo linkage, and a benzothiazole sulfonic acid moiety. It is primarily used in various scientific research applications due to its distinctive reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Hexahydro-4,6-dioxopyrimidinyl Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydro-4,6-dioxopyrimidinyl ring.
Introduction of the Cyanoimino Group: The cyanoimino group is introduced through a nucleophilic substitution reaction, typically using cyanogen bromide or similar reagents.
Azo Coupling Reaction: The azo linkage is formed by coupling the hexahydro-4,6-dioxopyrimidinyl intermediate with a diazonium salt derived from aniline derivatives.
Formation of the Benzothiazole Sulfonic Acid Moiety: The final step involves the sulfonation of the benzothiazole ring, which is achieved using sulfuric acid or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, resulting in the cleavage of the azo linkage.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring and the cyanoimino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxides of the benzothiazole ring and the cyanoimino group.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, inhibiting their activity or altering their function. The azo linkage and the cyanoimino group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONATE
- 2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONAMIDE
Uniqueness
The uniqueness of 2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
55067-14-6 |
|---|---|
Molecular Formula |
C19H13N7O5S2 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[4-[(2-cyanoimino-4,6-dioxo-1,3-diazinan-5-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C19H13N7O5S2/c1-9-2-7-12-14(15(9)33(29,30)31)32-18(22-12)10-3-5-11(6-4-10)25-26-13-16(27)23-19(21-8-20)24-17(13)28/h2-7,13H,1H3,(H,29,30,31)(H2,21,23,24,27,28) |
InChI Key |
STSWYQLPKUGPRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=O)NC(=NC#N)NC4=O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)

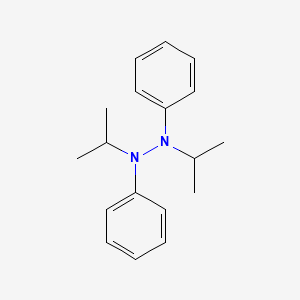
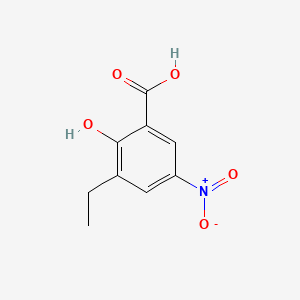

![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
